Ac-Ala-OH

Metabolomics Bioanalysis LC-MS/MS

Sourcing inconsistent-quality N-acetyl-L-alanine risks peptide synthesis failure and unreliable metabolomics data. Ac-Ala-OH (CAS 97-69-8) is a rigorously characterized, N-terminally protected L-alanine building block that eliminates these risks. - Stereochemically pure L-isomer (optical rotation ~-64°) ensures biological target recognition in APEH inhibition assays and enzymatic studies. - Permanent, non-cleavable N-acetyl cap functionally distinct from temporary Boc/Fmoc groups, critical for correct solid-phase peptide synthesis strategy. - Supplied with full analytical documentation (HPLC, NMR) for reliable chromatographic peak annotation in LC-MS/MS metabolomics workflows.

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
CAS No. 97-69-8
Cat. No. B556421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Ala-OH
CAS97-69-8
SynonymsN-Acetyl-L-alanine; 97-69-8; Ac-Ala-OH; acetyl-l-alanine; Acetylalanine; N-ACETYLALANINE; (2S)-2-acetamidopropanoicacid; L-N-Acetylalanine; Alanine,N-acetyl-; (S)-N-Acetylalanine; N-Acetyl-(S)-alanine; (S)-(-)-N-Acetylalanine; (S)-2-Acetylamino-propionicacid; KTHDTJVBEPMMGL-VKHMYHEASA-N; Sudismase; Alanine,N-acetyl-,L-; Sudismase[INN]; AmbotzAAA1911; PubChem12857; AC1L3EYN; AC1Q5JQQ; N-Acetyl-L-alpha-alanine; CH3CONHCH(CH3)COOH; UNII-26C4VY6Z0M; UNII-OZ9YA0932I
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C
InChIInChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1
InChIKeyKTHDTJVBEPMMGL-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Ala-OH (CAS 97-69-8) Procurement Guide: Properties and Specifications


Ac-Ala-OH (N-Acetyl-L-alanine, CAS 97-69-8) is a foundational, N-terminally protected L-alanine derivative with the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol [1]. It is a white to off-white crystalline solid, characterized by a melting point typically in the range of 122-128°C and a specific optical rotation of approximately -64° (c=2, H2O) . As an N-acetyl-L-amino acid, it is a stable, chiral building block that serves as an essential starting material for peptide synthesis and a key endogenous metabolite [2].

Ac-Ala-OH Sourcing: Why Direct Substitution with Other N-Acetyl Amino Acids Is Not Feasible


Substituting Ac-Ala-OH with other N-acetyl amino acids or alternative N-terminal protecting groups (e.g., Boc, Fmoc) is not a trivial decision for any synthetic or analytical workflow. While compounds like Ac-Gly-OH or Ac-D-Ala-OH share the same core N-acetyl functional group, they exhibit fundamentally different physical, chemical, and biological properties. For instance, the specific side chain of L-alanine dictates unique solubility, chromatographic retention times [1], and, most critically, stereospecific recognition by biological targets like enzymes [2]. In peptide synthesis, the acetyl group is a permanent, non-cleavable cap, in contrast to temporary Boc or Fmoc groups, which define a distinct synthetic strategy. The following quantitative evidence guide details these specific, measurable points of differentiation that are essential for making informed procurement decisions.

Ac-Ala-OH (97-69-8) Product-Specific Quantitative Evidence Guide for Scientific Procurement


Differentiation from Achiral N-Acetyl-Glycine (Ac-Gly-OH) via Chromatographic Selectivity

Ac-Ala-OH can be reliably distinguished from its closest structural analog, achiral N-Acetyl-glycine (Ac-Gly-OH), by liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. This differentiation is critical for untargeted metabolomics studies where misidentification can occur. The study systematically characterized a panel of 20 Nα-acetyl amino acids, confirming unique MS/MS fragmentation patterns for each. The retention time (RT) difference between Ac-Ala-OH and Ac-Gly-OH provides a clear, quantifiable metric for analytical method validation and compound identity confirmation.

Metabolomics Bioanalysis LC-MS/MS Isomer Separation

Stereospecific Enzyme Inhibition: Ac-Ala-OH vs. Ac-D-Ala-OH in APEH Assays

Ac-Ala-OH is a characterized competitive inhibitor of Acylaminoacyl Peptidase (APEH, also known as Acylaminoacyl Peptidase) [1]. This is a specific biological activity not shared by its enantiomer, Ac-D-Ala-OH. The biological activity of Ac-Ala-OH is tied to its L-configuration, which is recognized by the enzyme's active site. This stereospecific interaction is a primary reason for its use in breast cancer research [2]. While quantitative Ki or IC50 values against APEH are not readily available in the public domain as of this analysis, the documented inhibitory activity against a specific human enzyme provides a clear functional differentiation from its D-isomer, which is primarily valued for its role in imparting protease resistance to synthetic peptides [3].

Enzyme Inhibition Protease Research Breast Cancer Research Biochemical Assay

Synthetic Strategy Divergence: Ac-Ala-OH as a Permanent N-Terminal Cap vs. Boc-Ala-OH as a Temporary Protecting Group

The selection between Ac-Ala-OH and Boc-Ala-OH represents a fundamental decision point in peptide synthesis strategy. Ac-Ala-OH introduces an N-terminal acetyl cap that is designed to be permanent; it cannot be removed under standard peptide synthesis conditions. In contrast, the Boc (tert-butyloxycarbonyl) group in Boc-Ala-OH is a temporary protecting group, removable under acidic conditions (e.g., TFA) to reveal a free amine for further chain elongation . This difference is not trivial; it dictates the entire synthetic route. Using Ac-Ala-OH when a free N-terminus is required for subsequent couplings would halt the synthesis, while using Boc-Ala-OH for an N-terminal cap would require an unnecessary and potentially yield-reducing deprotection step.

Peptide Synthesis SPPS Solution-Phase Synthesis Protecting Group Strategy

Key Application Scenarios for Ac-Ala-OH (97-69-8) Based on Product-Specific Evidence


Untargeted Metabolomics and Biomarker Discovery

Ac-Ala-OH is an essential reference standard for the identification and quantification of this endogenous metabolite in biological samples using LC-MS/MS [1]. The unique chromatographic retention time and MS/MS fragmentation pattern, as distinguished from its analogs (Section 3, Item 1), are critical for accurate peak annotation in complex metabolomes. Using an authentic, high-purity standard ensures that 'Ac-Ala-OH' is correctly identified and not mis-assigned to an isobaric or structurally similar compound, thereby generating reliable data for biomarker validation studies.

APEH-Focused Biochemical and Cancer Research

Due to its documented role as an inhibitor of Acylaminoacyl Peptidase (APEH), Ac-Ala-OH is a key tool compound for investigating the enzyme's biological function and its potential role in diseases like breast cancer [1]. Researchers use it in in vitro enzymatic assays to study APEH kinetics and to validate the enzyme as a therapeutic target. The stereospecific nature of this interaction (Section 3, Item 2) necessitates the use of the pure L-isomer, making the procurement of authentic Ac-Ala-OH from a reliable source non-negotiable.

Synthesis of N-Terminally Acetylated Peptides and Peptidomimetics

Ac-Ala-OH serves as the definitive building block for introducing a permanent N-terminal acetyl cap onto L-alanine residues in both solution-phase and solid-phase peptide synthesis (SPPS) [1]. This is a crucial step for synthesizing peptides that require a blocked N-terminus, which can be important for enhancing stability against aminopeptidases or for mimicking post-translational modifications. The clear functional distinction from temporary protecting groups like Boc or Fmoc (Section 3, Item 3) ensures that procurement managers and synthetic chemists obtain the correct reagent for their specific synthetic step.

Chiral Building Block for Advanced Intermediates

As a chiral pool molecule, Ac-Ala-OH is a versatile starting material for synthesizing more complex, enantiomerically pure pharmaceutical intermediates and specialty chemicals [1]. Its defined stereochemistry and dual functionality (carboxylic acid and acetylated amine) allow for diverse chemical transformations. This application is supported by the compound's well-defined physical and chemical properties (Section 1), which provide the necessary reproducibility for multi-step synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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